molecular formula C33H32N2O8S B14714501 Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 7050-31-9

Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14714501
CAS No.: 7050-31-9
M. Wt: 616.7 g/mol
InChI Key: RPYNICDJEZCTQE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves several steps. The synthetic route typically starts with the preparation of the benzofuran and pyrrole intermediates, followed by their coupling with the thiazole and carboxylate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies. In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it might be used in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context and application .

Comparison with Similar Compounds

Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as those containing benzofuran, pyrrole, or thiazole groups. These similar compounds may share some chemical properties and reactivity but differ in their specific applications and biological effects. For instance, compounds with similar structures might also exhibit anti-inflammatory or anticancer properties but with varying degrees of potency and selectivity .

Properties

CAS No.

7050-31-9

Molecular Formula

C33H32N2O8S

Molecular Weight

616.7 g/mol

IUPAC Name

prop-2-enyl 2-[4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2-(4-pentoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C33H32N2O8S/c1-5-7-8-17-41-22-14-12-20(13-15-22)26-25(27(36)24-18-21-10-9-11-23(40-4)29(21)43-24)28(37)31(38)35(26)33-34-19(3)30(44-33)32(39)42-16-6-2/h6,9-15,18,26,37H,2,5,7-8,16-17H2,1,3-4H3

InChI Key

RPYNICDJEZCTQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OCC=C)C)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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